3-ethyl-2-fluoroaniline
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Overview
Description
3-Ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom in the ortho position relative to the amino group is replaced by a fluorine atom, and an ethyl group is attached to the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated precursor. For example, 3-ethyl-2-fluoronitrobenzene can be reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration of ethylbenzene followed by fluorination and subsequent reduction of the nitro group to an amine. The process is optimized for high yield and purity, often employing catalytic hydrogenation for the reduction step .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and nitroso compounds.
Reduction: Secondary amines.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
3-Ethyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluoroaniline involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding to biological molecules. The amino group allows it to participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 4-Fluoroaniline
- 3-Ethylaniline
- 2-Ethylaniline
Uniqueness
3-Ethyl-2-fluoroaniline is unique due to the presence of both an ethyl group and a fluorine atom on the aniline ring.
Properties
CAS No. |
1369791-16-1 |
---|---|
Molecular Formula |
C8H10FN |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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